2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and methyl groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-bromo-4-methyl-2-oxo-1,2-dihydropyridine, the introduction of an amino group can be achieved through nucleophilic substitution reactions. The acetic acid moiety can be introduced via esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromo or amino groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3-chloro-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Amino-3-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- 2-(5-Amino-3-iodo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
Uniqueness
The uniqueness of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9BrN2O3 |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-(5-amino-3-bromo-4-methyl-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H9BrN2O3/c1-4-5(10)2-11(3-6(12)13)8(14)7(4)9/h2H,3,10H2,1H3,(H,12,13) |
InChI Key |
YNBWRUZAWRGODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1N)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.